molecular formula C9H9ClN2 B11912028 4-Chloro-3,6-dimethyl-1H-indazole

4-Chloro-3,6-dimethyl-1H-indazole

Cat. No.: B11912028
M. Wt: 180.63 g/mol
InChI Key: IBGLRUPRTNZSSX-UHFFFAOYSA-N
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Description

4-Chloro-3,6-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,6-dimethyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3,6-dimethylphenylhydrazine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or acetic acid, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,6-dimethyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3,6-dimethyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-3,6-dimethyl-1H-indazole involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The presence of chlorine and methyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,6-dimethyl-1H-indazole
  • 4-Fluoro-3,6-dimethyl-1H-indazole
  • 4-Iodo-3,6-dimethyl-1H-indazole

Uniqueness

4-Chloro-3,6-dimethyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The chlorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-chloro-3,6-dimethyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-5-3-7(10)9-6(2)11-12-8(9)4-5/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGLRUPRTNZSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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